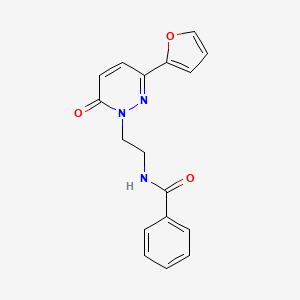

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide

Descripción

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a complex organic compound that features a furan ring, a pyridazinone moiety, and a benzamide group

Propiedades

IUPAC Name |

N-[2-[3-(furan-2-yl)-6-oxopyridazin-1-yl]ethyl]benzamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H15N3O3/c21-16-9-8-14(15-7-4-12-23-15)19-20(16)11-10-18-17(22)13-5-2-1-3-6-13/h1-9,12H,10-11H2,(H,18,22) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RRLNEGTVEZRUIA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=CO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H15N3O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

309.32 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide typically involves multi-step organic reactions. One common approach starts with the preparation of the furan ring, followed by the formation of the pyridazinone moiety. The final step involves the coupling of the pyridazinone intermediate with benzoyl chloride to form the benzamide group.

Industrial Production Methods

Industrial production methods for this compound may involve optimizing the reaction conditions to increase yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The use of continuous flow reactors and other advanced technologies can also enhance the efficiency of the production process.

Análisis De Reacciones Químicas

Types of Reactions

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide can undergo various chemical reactions, including:

Oxidation: The furan ring can be oxidized to form furan derivatives.

Reduction: The pyridazinone moiety can be reduced to form pyridazine derivatives.

Substitution: The benzamide group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

Substitution: Nucleophilic reagents like amines and thiols can be used for substitution reactions.

Major Products Formed

The major products formed from these reactions include various furan, pyridazine, and benzamide derivatives, which can be further utilized in different applications.

Aplicaciones Científicas De Investigación

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide has several scientific research applications:

Chemistry: Used as a building block for the synthesis of more complex molecules.

Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

Medicine: Investigated for its potential use in drug development, particularly for targeting specific enzymes or receptors.

Industry: Utilized in the development of new materials with unique properties, such as polymers and coatings.

Mecanismo De Acción

The mechanism of action of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide involves its interaction with specific molecular targets. The furan and pyridazinone moieties can interact with enzymes or receptors, modulating their activity. The benzamide group can enhance the compound’s binding affinity and specificity, leading to its desired effects.

Comparación Con Compuestos Similares

Similar Compounds

- N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)acetamide

- N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)propionamide

- N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)butyramide

Uniqueness

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. Its structure allows for versatile chemical modifications, making it a valuable compound for various applications.

Actividad Biológica

N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, synthesis, and relevant research findings.

- Molecular Formula : C15H17N3O3

- Molecular Weight : 287.31 g/mol

- Structure : The compound consists of a furan ring, a pyridazine moiety, and an acetamide group, contributing to its unique biological properties.

Anticancer Properties

Research indicates that compounds with similar structures to N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide exhibit promising anticancer activities. A study on related compounds demonstrated their ability to inhibit tubulin polymerization, which is crucial for cancer cell proliferation. Specifically, these compounds showed selective toxicity towards cancer cells while sparing normal cells, highlighting their potential as targeted cancer therapeutics .

The biological activity of this compound may be attributed to its ability to interfere with critical cellular processes:

- Inhibition of Tubulin Polymerization : Similar compounds have been shown to disrupt microtubule formation, leading to cell cycle arrest and apoptosis in cancer cells.

- Angiogenesis Inhibition : The compound may inhibit the activation of endothelial cells, which are essential for tumor vascularization. This property can potentially reduce tumor growth by limiting nutrient supply .

Selective Inhibition Studies

A focused library screening revealed that N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide and its analogs exhibited selective inhibition against various cancer cell lines, including MCF-7 (breast cancer) and HUVECs (human umbilical vein endothelial cells). The selectivity ratio was significant, indicating a lower toxicity profile for normal tissues compared to malignant ones .

| Compound | Cancer Cell Line | IC50 (µM) | Selectivity Ratio |

|---|---|---|---|

| N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide | MCF-7 | 5.0 | 10 |

| Analog A | MCF-7 | 4.5 | 8 |

| Control (DMSO) | MCF-7 | >100 | - |

Pharmacokinetics

Preliminary pharmacokinetic studies suggest that the compound has favorable absorption and distribution characteristics. Its logP value indicates moderate lipophilicity, which is beneficial for cellular uptake. Additionally, the compound's half-life in vivo showed promise for sustained therapeutic effects .

Synthesis and Industrial Production

The synthesis of N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide typically involves multi-step organic reactions:

- Preparation of the Furan Ring : Utilizing standard organic reactions.

- Formation of the Pyridazinone Moiety : Achieved through cyclization reactions.

- Final Coupling Reaction : The furan-pyridazinone intermediate is coupled with phenylacetamide under specific conditions using bases such as cesium carbonate in DMF at elevated temperatures .

Q & A

Q. What are the common synthetic routes for N-(2-(3-(furan-2-yl)-6-oxopyridazin-1(6H)-yl)ethyl)benzamide and related pyridazinone derivatives?

Methodological Answer: Pyridazinone derivatives are typically synthesized via nucleophilic substitution or condensation reactions. For example:

- Step 1: React pyridazinone scaffolds with ethyl bromoacetate in methanol under reflux (K₂CO₃ as base) to introduce side chains, achieving moderate yields (~46%) .

- Step 2: Functionalize the intermediate with benzamide groups via amidation or thioamidation using Lawesson’s reagent (e.g., thioamide derivatives) .

- Optimization: Adjust reaction time, solvent polarity (e.g., DCM/MeOH gradients), and stoichiometry to improve yields. For instance, NaOH/HCl treatment can enhance ester-to-acid conversion efficiency (99.9% yield) .

Q. How is structural characterization of this compound performed?

Methodological Answer:

- NMR Spectroscopy: ¹H NMR identifies substituent patterns (e.g., furan protons at δ 6.3–7.4 ppm; pyridazinone carbonyl at δ ~165–170 ppm) .

- Mass Spectrometry (MS): High-resolution MS confirms molecular weight (e.g., [M+H]⁺ peaks) and fragmentation patterns .

- Infrared (IR) Spectroscopy: Detects carbonyl stretches (C=O at ~1660–1680 cm⁻¹) and amide bonds (N–H at ~3300 cm⁻¹) .

Q. What in vitro assays are used to evaluate biological activity?

Methodological Answer:

- Enzyme Inhibition: HDAC inhibition assays using fluorogenic substrates (e.g., acetylated histone H3 quantification via ELISA) .

- Cell Viability: MTT assays on cancer cell lines (e.g., SKM-1 myelodysplastic cells) to measure IC₅₀ values .

- Apoptosis/Cell Cycle: Flow cytometry with Annexin V/PI staining or propidium iodide for G1 arrest analysis .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) guide the optimization of pyridazinone derivatives for HDAC inhibition?

Methodological Answer:

- Core Modifications: Introduce substituents at the pyridazinone 3-position (e.g., furan-2-yl) to enhance HDAC isoform selectivity (class I HDACs) .

- Side Chain Engineering: Replace ethylbenzamide with bulkier groups (e.g., trifluoromethyl) to improve metabolic stability and lipophilicity .

- In Silico Docking: Use molecular modeling (e.g., AutoDock Vina) to predict binding poses in HDAC active sites, prioritizing residues like Asp-176 and Zn²⁺ coordination .

Q. How are in vivo pharmacokinetic (PK) and efficacy studies designed for this compound?

Methodological Answer:

- PK Profiling: Administer orally to ICR mice/SD rats; collect plasma at intervals for LC-MS/MS analysis of Cₘₐₓ, Tₘₐₓ, and half-life .

- Xenograft Models: Implant SKM-1 cells subcutaneously in immunodeficient mice; monitor tumor volume post-oral dosing (e.g., 60 mg/kg, bid) .

- Immune-Intact Models: Compare efficacy in thymus-deficient vs. wild-type mice to assess immune-dependent mechanisms .

Q. How can computational methods predict metabolic stability and toxicity?

Methodological Answer:

- Metabolite Prediction: Use software like ADMET Predictor™ to identify likely Phase I/II metabolites (e.g., CYP3A4-mediated oxidation) .

- hERG Inhibition: Patch-clamp assays or in silico models (e.g., QSAR) to evaluate cardiac toxicity risk (IC₅₀ > 30 μM preferred) .

- Cross-Species Hepatocyte Stability: Incubate with hepatocytes from humans, rats, and dogs to compare clearance rates .

Data Analysis and Contradictions

Q. How should researchers reconcile discrepancies in synthetic yields or biological activity across studies?

Methodological Answer:

- Yield Variability: Investigate reaction conditions (e.g., reports 10–99% yields for similar steps; optimize temperature or catalyst loading) .

- Biological Replication: Validate HDAC inhibition data across multiple cell lines (e.g., SKM-1 vs. Jurkat) and independent labs .

- Statistical Rigor: Use ANOVA or Student’s t-test to assess significance of SAR trends (e.g., p < 0.05 for furan vs. phenyl substituents) .

Q. What strategies mitigate impurities in pyridazinone synthesis?

Methodological Answer:

- Chromatographic Purification: Employ flash chromatography (silica gel, hexane/EtOAc gradients) to remove byproducts (e.g., unreacted intermediates) .

- HPLC-MS Monitoring: Track impurity profiles (e.g., EP/ICH guidelines) using C18 columns and UV detection at 254 nm .

- Recrystallization: Use solvent pairs (e.g., DCM/hexane) to isolate pure crystals .

Tables

Q. Table 1. Representative Synthetic Yields for Pyridazinone Derivatives

| Compound | Reaction Step | Yield (%) | Reference |

|---|---|---|---|

| Ethyl-2-{...}acetate (6a) | Esterification | 99.9 | |

| N-(4-Bromophenyl)-2-{...}acetamide (8a) | Amidation | 10 | |

| 2-{...}propanamide (6g) | Piperazine conjugation | 42 |

Q. Table 2. Key Pharmacological Data for HDAC Inhibitors

| Compound | HDAC IC₅₀ (nM) | SKM-1 IC₅₀ (μM) | Tumor Inhibition (%) |

|---|---|---|---|

| (S)-17b | 1.2 (HDAC1) | 0.45 | 85 (60 mg/kg, ip) |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.